

Application Notes and Protocols for GNE-220 Administration in Angiogenesis Studies

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Compound of Interest

Compound Name: GNE 220

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Introduction

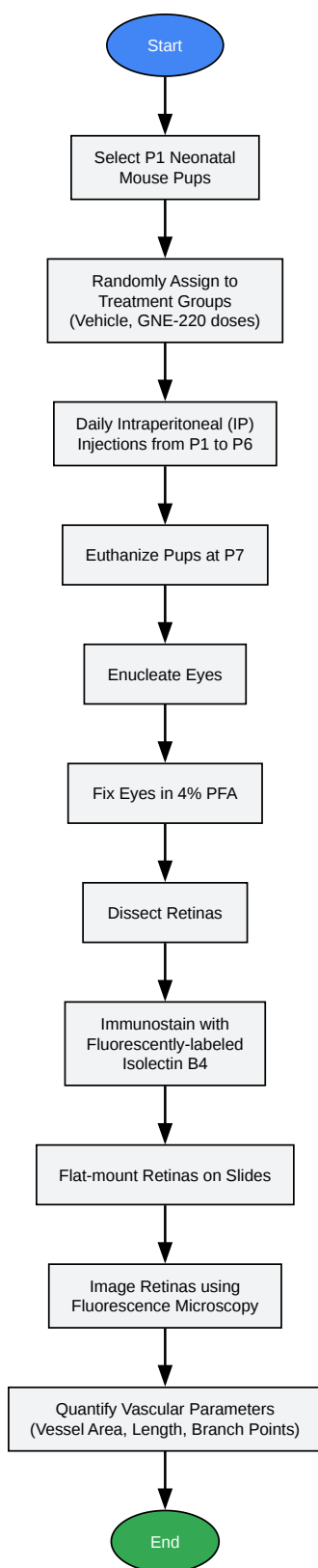
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that has been identified as a key regulator of endothelial cell migration and adhesion, crucial processes in angiogenesis, the formation of new blood vessels.[1][2] Inhibition of MAP4K4 has been shown to impair angiogenesis in vitro and in vivo, suggesting that GNE-220 may serve as a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies. These application notes provide detailed protocols for the in vivo administration of GNE-220 for angiogenesis studies, primarily based on findings with the closely related MAP4K4 inhibitor, GNE-495.

Mechanism of Action: MAP4K4 Signaling in Angiogenesis

GNE-220 exerts its anti-angiogenic effects by inhibiting MAP4K4. In endothelial cells, MAP4K4 is a key regulator of cell motility. One of its critical downstream targets is moesin. MAP4K4 phosphorylates moesin, leading to a conformational change that allows it to displace talin from the cytoplasmic tail of β 1-integrin. This displacement results in the inactivation of the integrin, leading to the disassembly of focal adhesions and enabling plasma membrane retraction, a critical step in cell migration. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of

moesin, thereby stabilizing focal adhesions and inhibiting endothelial cell migration, which ultimately disrupts the process of angiogenesis.

MAP4K4 Signaling Pathway in Endothelial Cell Migration



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References

- 1. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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